molecular formula C11H10N2O3S2 B8626741 4-Acetyl-n-(thiazol-2-yl)benzenesulfonamide

4-Acetyl-n-(thiazol-2-yl)benzenesulfonamide

Cat. No.: B8626741
M. Wt: 282.3 g/mol
InChI Key: IXOJQIORXLDCMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Acetyl-N-thiazol-2-yl-benzenesulfonamide is a compound that combines the structural features of thiazole and sulfonamide groups. Thiazole is a heterocyclic compound containing both sulfur and nitrogen atoms, while sulfonamide is a functional group known for its antibacterial properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetyl-n-(thiazol-2-yl)benzenesulfonamide typically involves the reaction of thiazole derivatives with benzenesulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions: 4-Acetyl-N-thiazol-2-yl-benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Acetyl-N-thiazol-2-yl-benzenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Acetyl-n-(thiazol-2-yl)benzenesulfonamide involves its interaction with bacterial enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication .

Comparison with Similar Compounds

Uniqueness: 4-Acetyl-N-thiazol-2-yl-benzenesulfonamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C11H10N2O3S2

Molecular Weight

282.3 g/mol

IUPAC Name

4-acetyl-N-(1,3-thiazol-2-yl)benzenesulfonamide

InChI

InChI=1S/C11H10N2O3S2/c1-8(14)9-2-4-10(5-3-9)18(15,16)13-11-12-6-7-17-11/h2-7H,1H3,(H,12,13)

InChI Key

IXOJQIORXLDCMZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)NC2=NC=CS2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 4-acetyl-benzenesulfonyl chloride (50 mmol) and 2-aminothiazole (50 mmol) in dichloromethane and pyridine (300 mL, 8:2) was stirred for one day. After concentrated in vacuo, the residue was diluted with ethyl acetate (500 mL) and the solution was washed with 1N HCl solution, sat NaHCO3, dried over MgSO4, and concentrated in vacuo. The residue was recrystallized in ethyl acetate to give 4-acetyl-N-thiazol-2-yl-benzenesulfonamide (35 mmol) as a yellow solid.
Quantity
50 mmol
Type
reactant
Reaction Step One
Quantity
50 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

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